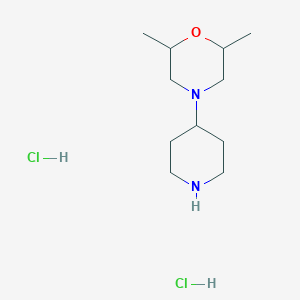

2,6-Dimethyl-4-(piperidin-4-yl)morpholine dihydrochloride

Description

Propriétés

Numéro CAS |

1181457-91-9 |

|---|---|

Formule moléculaire |

C11H23ClN2O |

Poids moléculaire |

234.76 g/mol |

Nom IUPAC |

2,6-dimethyl-4-piperidin-4-ylmorpholine;hydrochloride |

InChI |

InChI=1S/C11H22N2O.ClH/c1-9-7-13(8-10(2)14-9)11-3-5-12-6-4-11;/h9-12H,3-8H2,1-2H3;1H |

Clé InChI |

AEFOZQZUQQULBJ-UHFFFAOYSA-N |

SMILES |

CC1CN(CC(O1)C)C2CCNCC2.Cl.Cl |

SMILES canonique |

CC1CN(CC(O1)C)C2CCNCC2.Cl |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(piperidin-4-yl)morpholine dihydrochloride typically involves the reaction of 2,6-dimethylmorpholine with piperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the dihydrochloride salt of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the efficient conversion of starting materials to the desired compound .

Analyse Des Réactions Chimiques

Types of Reactions

2,6-Dimethyl-4-(piperidin-4-yl)morpholine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or morpholine ring can be modified.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

Oxidation: N-oxides of the morpholine or piperidine rings.

Reduction: Secondary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Development

2,6-Dimethyl-4-(piperidin-4-yl)morpholine dihydrochloride has been identified as a potential lead compound in drug discovery, particularly for developing new therapeutic agents targeting neurological disorders. Its ability to interact with various neurotransmitter systems makes it a candidate for treating conditions such as anxiety, depression, and neurodegenerative diseases.

Neuropharmacology

Research indicates that this compound exhibits significant biological activity related to neuropharmacological pathways. Studies have shown its potential effects on:

- Dopaminergic receptors : Modulating dopamine pathways can influence mood and behavior.

- Serotonergic systems : Potential antidepressant properties through serotonin receptor interactions.

These activities suggest that it may be beneficial in developing treatments for psychiatric disorders.

Interaction Studies

Interaction studies focus on the binding affinity of 2,6-Dimethyl-4-(piperidin-4-yl)morpholine dihydrochloride with various receptors and enzymes:

- Receptor Binding : Investigations into its affinity for GABAergic and glutamatergic receptors are ongoing, which could elucidate mechanisms of action relevant to anxiety and seizure disorders.

- Enzyme Inhibition : Preliminary data suggest it may inhibit certain enzymes involved in neurotransmitter metabolism, which could enhance its therapeutic efficacy .

Case Studies

Several case studies have been conducted to explore the pharmacological effects of this compound:

- Neuropharmacological Effects : A study investigated its impact on anxiety-like behavior in animal models, demonstrating significant anxiolytic effects comparable to established medications.

- Drug Interaction Profiles : Another study assessed its interactions with common psychiatric medications, revealing potential benefits when used in combination therapies.

Mécanisme D'action

The mechanism of action of 2,6-Dimethyl-4-(piperidin-4-yl)morpholine dihydrochloride involves binding to specific molecular targets. For instance, it has been found to bind to ctDNA via intercalation, which can affect the transcription and replication processes of the DNA . This binding mechanism is crucial for its applications in medicinal chemistry and drug development.

Comparaison Avec Des Composés Similaires

Key Research Findings

Stereochemical Specificity : The (2R,6S) configuration of 2,6-dimethyl-4-(piperidin-4-yl)morpholine dihydrochloride distinguishes it from racemic or uncharacterized stereoisomers of related compounds .

Salt Form Advantages : As a dihydrochloride, it likely offers improved solubility and stability compared to free-base analogs like 4-(diphenylmethoxy)piperidine .

Therapeutic Potential: While direct data are lacking, its structural similarity to mTOR/PI3K inhibitors (e.g., GNE-477) suggests possible applications in cancer therapy .

Activité Biologique

2,6-Dimethyl-4-(piperidin-4-yl)morpholine dihydrochloride is a compound of significant interest due to its diverse biological activities and potential applications in pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C₁₁H₂₄Cl₂N₂O and a molecular weight of approximately 271.23 g/mol. Its structure features a morpholine ring substituted with two methyl groups and a piperidine moiety, which contributes to its unique pharmacological properties.

Research indicates that 2,6-Dimethyl-4-(piperidin-4-yl)morpholine dihydrochloride exhibits significant activity primarily through interactions with neurotransmitter systems, particularly in neuropharmacology. The compound's ability to modulate cholinergic activity has been a focal point of study.

Key Mechanisms:

- Acetylcholinesterase Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for regulating acetylcholine levels in the nervous system. Inhibition of AChE can enhance cholinergic transmission, making it a candidate for treating neurodegenerative diseases such as Alzheimer's .

- Receptor Binding : Studies have demonstrated that it interacts with various receptors, including muscarinic and nicotinic acetylcholine receptors, influencing synaptic plasticity and cognitive functions.

Biological Activity Overview

The biological activities of 2,6-Dimethyl-4-(piperidin-4-yl)morpholine dihydrochloride can be summarized as follows:

Case Studies and Research Findings

-

Neuropharmacological Studies :

- A study indicated that derivatives similar to 2,6-Dimethyl-4-(piperidin-4-yl)morpholine showed efficacy in enhancing cognitive function in animal models by modulating cholinergic pathways. The results suggest potential applications in treating cognitive deficits associated with neurodegenerative diseases .

-

Antimicrobial Efficacy :

- In vitro tests revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 5.64 to 77.38 µM . This positions it as a viable candidate for further development as an antimicrobial agent.

- Antifungal Activity :

Q & A

Q. What are the key considerations for optimizing the synthesis of 2,6-dimethyl-4-(piperidin-4-yl)morpholine dihydrochloride?

Methodological Answer: Synthesis optimization requires careful selection of starting materials and reaction conditions. For example:

- Stepwise functionalization : Piperidine intermediates can be synthesized via nucleophilic substitution or reductive amination. For dihydrochloride formation, treat the free base with HCl in anhydrous ethanol under nitrogen .

- Purification : Use column chromatography (silica gel, methanol/dichloromethane gradient) followed by recrystallization from ethanol/ether mixtures to achieve >95% purity .

- Yield improvement : Optimize reaction time (e.g., 12–24 hours for amine alkylation) and temperature (40–60°C for acid-mediated steps) .

Q. Which analytical techniques are most reliable for characterizing 2,6-dimethyl-4-(piperidin-4-yl)morpholine dihydrochloride?

Methodological Answer: A multi-technique approach ensures structural and purity validation:

- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to confirm stereochemistry (e.g., coupling constants for morpholine and piperidine protons) .

- Mass spectrometry (MS) : High-resolution ESI-MS for molecular ion verification (e.g., [M+H]⁺ or [M+Cl]⁻ adducts) .

- Elemental analysis : Validate stoichiometry (C, H, N, Cl) with deviations <0.3% .

- HPLC : Use a C18 column (5 µm, 250 mm × 4.6 mm) with 0.1% TFA in water/acetonitrile (70:30) at 1 mL/min .

Q. How do solubility and stability profiles impact experimental design for this compound?

Methodological Answer:

- Solubility : Test in PBS (pH 7.4), DMSO, and ethanol. For aqueous solutions, use sonication (30 min, 40 kHz) to achieve 10–20 mg/mL solubility .

- Stability : Store lyophilized powder at -20°C in airtight containers. In solution (pH 4–6), stability decreases after 48 hours at 25°C; monitor via HPLC .

- Handling : Use inert atmosphere (N₂/Ar) during synthesis to prevent oxidation of the piperidine moiety .

Advanced Research Questions

Q. How can impurity profiling be conducted for 2,6-dimethyl-4-(piperidin-4-yl)morpholine dihydrochloride?

Methodological Answer:

- Impurity identification : Use LC-MS with a C18 column and 0.1% formic acid in water/acetonitrile (gradient elution). Common impurities include des-methyl analogs or unreacted intermediates .

- Quantification : Validate limits per ICH Q3A guidelines (e.g., ≤0.15% for unknown impurities) using a diode-array detector (DAD) .

- Stress testing : Expose to heat (80°C), light (UV, 24 hours), and acidic/alkaline conditions to identify degradation products .

Q. What strategies are effective for studying receptor binding or enzyme interactions with this compound?

Methodological Answer:

- Radioligand binding assays : Use ³H-labeled analogs in membrane preparations (e.g., GPCR-expressing HEK293 cells). Calculate Kd and Bmax via Scatchard analysis .

- Enzyme inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. IC₅₀ values <10 µM suggest metabolic interactions .

- Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) with homology-modeled receptors to predict binding poses .

Q. How should in vitro pharmacological assays be designed to evaluate cytotoxicity or bioactivity?

Methodological Answer:

- Cell viability assays : Use MTT or resazurin in HepG2 or HEK293 cells (48-hour exposure, 1–100 µM). Include positive controls (e.g., cisplatin) .

- Dose-response curves : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀ .

- Off-target screening : Test against kinase panels (e.g., Eurofins DiscoverX) to identify selectivity issues .

Q. What computational methods are suitable for modeling the compound’s interactions with biological targets?

Methodological Answer:

- Pharmacophore modeling : Use Schrödinger Phase to map hydrogen bond acceptors/donors and hydrophobic regions .

- ADMET prediction : Employ SwissADME or pkCSM to assess permeability (e.g., Caco-2 > 5 × 10⁻⁶ cm/s) and hERG inhibition risk .

- QM/MM simulations : Optimize geometry at the B3LYP/6-31G* level (Gaussian 16) to study protonation states in active sites .

Q. How can environmental factors (e.g., pH, temperature) influence the compound’s stability in biological assays?

Methodological Answer:

- pH-dependent stability : Conduct accelerated stability studies in buffers (pH 2–9). Degradation rates increase at pH >8 due to morpholine ring hydrolysis .

- Temperature effects : Store stock solutions at -80°C for long-term stability. At 37°C (cell culture conditions), degradation t₁/₂ is ~12 hours; refresh solutions every 6 hours .

- Light sensitivity : Use amber vials for storage; UV exposure (254 nm) causes 20% degradation in 8 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.